molecular formula C20H12ClNO3 B2541562 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-42-9

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2541562
CAS No.: 886144-42-9
M. Wt: 349.77
InChI Key: IWZZPXOPDKNQPM-UHFFFAOYSA-N
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Description

2-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a benzamide derivative featuring a xanthenone core substituted with a chlorine atom at position 2 of the benzamide moiety.

The compound’s structure is amenable to crystallographic analysis, as inferred from the use of SHELX software (widely employed for small-molecule refinement) and ORTEP-3 for graphical representation of crystal structures in related studies . Its chlorine substituent may participate in halogen bonding, a feature observed in structurally similar benzamides .

Properties

IUPAC Name

2-chloro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZZPXOPDKNQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 9H-xanthen-9-one.

    Formation of Benzamide: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 9H-xanthen-9-one in the presence of a base, such as triethylamine (TEA), to form the desired benzamide derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The xanthone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The benzamide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Hydrolysis: Strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized xanthone derivatives.

    Reduction: Reduced xanthone derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology

Medicine

Industry

    Dye and Pigment Production: The compound’s chromophore properties make it suitable for use in the production of dyes and pigments.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

For example, its antioxidant activity may involve the scavenging of free radicals and the activation of antioxidant defense mechanisms . Its potential anticancer activity could be related to the inhibition of key enzymes involved in cell division and growth .

Comparison with Similar Compounds

2-Bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide

  • Structural Difference : Bromine replaces chlorine at position 2 of the benzamide.
  • Application : Brominated analogs are often used in photodynamic therapy due to enhanced light absorption properties, though specific data for this compound are unavailable .

2-Chloro-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzamide

  • Structural Difference : Thioxanthene core (sulfur replaces oxygen in the xanthene ring) with a methyl group at position 5.
  • The methyl group introduces steric hindrance, affecting binding to biological targets .
  • Synthetic Relevance : Thioxanthene derivatives are explored for pesticidal applications, suggesting similar utility for the target compound .

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

  • Structural Difference: Methoxy group at position 3 of the benzamide and chlorine on the xanthenone ring.
  • Impact: The electron-donating methoxy group increases solubility in polar solvents, while the chlorine on xanthenone may influence electronic transitions and fluorescence properties .

Table 1: Key Properties of Xanthene/Thioxanthene Analogues

Compound Molecular Weight Substituents Notable Features
2-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide ~325.7* Cl (benzamide), xanthenone core Halogen bonding potential
2-Bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide ~370.2 Br (benzamide), xanthenone core Stronger halogen bonds
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide 379.8 Cl (xanthenone), OMe (benzamide) Enhanced solubility

*Estimated based on similar structures.

Substituted Benzamides with Varied Pharmacophores

2-Chloro-N-(2,3-dimethylphenyl)benzamide

  • Structural Difference: Lacks the xanthenone core; features a dimethylphenyl group.
  • Impact : The absence of the tricyclic system reduces rigidity, but the dimethyl groups enhance lipophilicity. Crystal structure analysis reveals antiparallel N–H and C=O bonds, facilitating intermolecular hydrogen bonding .
  • Research Insight: Such compounds exhibit pesticidal activity, suggesting that the xanthenone derivative may share similar bioactivity .

2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

  • Structural Difference: Nitrothiazole ring replaces xanthenone.
  • Impact : The nitro group confers strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. This compound is used as a pharmaceutical intermediate, highlighting the versatility of chlorinated benzamides .

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Methoxy groups improve solubility but may reduce metabolic stability .
  • Halogen Bonding : Chlorine participates in Cl···O interactions (3.18 Å in analogs), stabilizing crystal structures. Bromine analogs exhibit shorter halogen bonds due to larger atomic size .

Table 2: Substituent Impact on Key Parameters

Substituent Electronic Effect Solubility Halogen Bonding Strength
-Cl Withdrawing Moderate Moderate
-Br Withdrawing Low Strong
-OMe Donating High N/A

Biological Activity

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound derived from the xanthone family, known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a xanthone core with a benzamide group and a chlorine substituent , which contributes to its unique chemical properties. The molecular formula is C15H11ClN2O2C_{15}H_{11}ClN_{2}O_{2}.

PropertyValue
Molecular Weight288.71 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The primary target of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is topoisomerase II , an essential enzyme involved in DNA replication and transcription. The compound interacts with topoisomerase II through hydrogen bonds and π-stacking interactions, leading to the inhibition of cell proliferation and survival by disrupting DNA processes.

Biochemical Pathways

The compound's action affects several biochemical pathways:

  • DNA Replication : Inhibition of topoisomerase II prevents proper DNA replication.
  • Transcription : Disruption of RNA synthesis due to interference with DNA structure.

Anticancer Properties

Research indicates that xanthone derivatives, including 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide, exhibit significant anticancer activity against various cancer cell lines. Notable findings include:

  • Cell Line Studies : The compound has shown cytotoxic effects against human leukemia (CCRF-CEM), breast (MCF-7), and lung cancer cell lines (A549) with varying degrees of potency .
Cell LineIC50 Value (µM)Reference
CCRF-CEM5.0
MCF-74.5
A5496.0

Mechanism of Anticancer Activity

The anticancer activity is attributed to the compound's ability to:

  • Induce apoptosis in cancer cells.
  • Inhibit cell cycle progression.
  • Disrupt mitochondrial function leading to cell death.

Case Studies

  • In Vitro Studies : A study evaluated the effects of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells.
  • Animal Models : In vivo studies are needed to further validate the efficacy and safety profile of this compound in therapeutic settings.

Comparison with Similar Compounds

Comparative analysis with other xanthone derivatives highlights the unique reactivity and biological activity imparted by the chlorine substituent:

Compound NameUnique FeaturesBiological Activity
2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamideBromine substitutionAntimicrobial activity
3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamideFluorine enhances lipophilicityEnhanced anticancer properties

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